molecular formula C15H27NO4 B2630403 Ethyl 1-Boc-4-methyl-4-piperidineacetate CAS No. 1772585-44-0

Ethyl 1-Boc-4-methyl-4-piperidineacetate

Cat. No.: B2630403
CAS No.: 1772585-44-0
M. Wt: 285.384
InChI Key: GUFLBBRAKJDKNT-UHFFFAOYSA-N
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Description

Ethyl 1-Boc-4-methyl-4-piperidineacetate is a chemical compound with the molecular formula C15H27NO4. It is also known by its IUPAC name, tert-butyl 4-(2-ethoxy-2-oxoethyl)-4-methylpiperidine-1-carboxylate . This compound is commonly used as an intermediate in organic synthesis and has applications in various fields including medicinal chemistry and material science.

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl 1-Boc-4-methyl-4-piperidineacetate can be synthesized through a multi-step process. One common method involves the reaction of 4-methylpiperidine with di-tert-butyl dicarbonate (Boc2O) to form the Boc-protected intermediate. This intermediate is then reacted with ethyl bromoacetate in the presence of a base such as potassium carbonate (K2CO3) to yield this compound .

Industrial Production Methods

In industrial settings, the synthesis of this compound typically involves large-scale reactions using similar reagents and conditions as described above. The process is optimized for high yield and purity, often involving purification steps such as recrystallization or chromatography to ensure the final product meets the required specifications .

Chemical Reactions Analysis

Types of Reactions

Ethyl 1-Boc-4-methyl-4-piperidineacetate undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) for oxidation, reducing agents like lithium aluminum hydride (LiAlH4) for reduction, and nucleophiles like sodium methoxide (NaOMe) for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids, reduction can produce alcohols, and substitution can result in various substituted piperidine derivatives .

Scientific Research Applications

Ethyl 1-Boc-4-methyl-4-piperidineacetate has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules.

    Biology: It serves as an intermediate in the preparation of biologically active compounds.

    Medicine: It is involved in the synthesis of pharmaceutical agents, particularly those targeting the central nervous system.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Ethyl 1-Boc-4-methyl-4-piperidineacetate involves its role as an intermediate in various chemical reactions. It acts as a precursor to more complex molecules, facilitating the formation of desired products through its reactive functional groups. The molecular targets and pathways involved depend on the specific application and the final product being synthesized .

Comparison with Similar Compounds

Ethyl 1-Boc-4-methyl-4-piperidineacetate can be compared with other similar compounds such as:

The uniqueness of this compound lies in its specific functional groups, which provide distinct reactivity and applications in various fields .

Properties

IUPAC Name

tert-butyl 4-(2-ethoxy-2-oxoethyl)-4-methylpiperidine-1-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H27NO4/c1-6-19-12(17)11-15(5)7-9-16(10-8-15)13(18)20-14(2,3)4/h6-11H2,1-5H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GUFLBBRAKJDKNT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CC1(CCN(CC1)C(=O)OC(C)(C)C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H27NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

285.38 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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